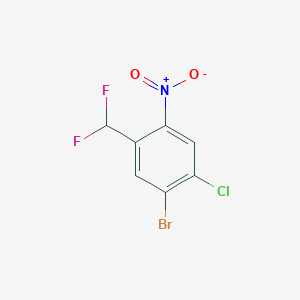

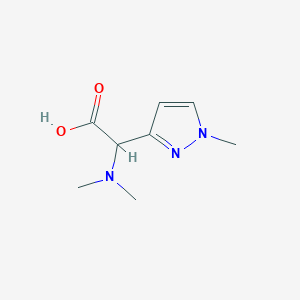

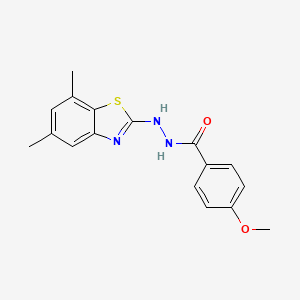

![molecular formula C11H13BrClNO B2526090 N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide CAS No. 1098347-69-3](/img/structure/B2526090.png)

N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide is a chemical compound that is structurally related to various amide derivatives. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide.

Synthesis Analysis

The synthesis of related compounds, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, has been reported with good yields and characterized spectroscopically . Similarly, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been re-examined, leading to the formation of N-propylaniline and N-isopropylaniline . These studies suggest that the synthesis of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could potentially involve halogenation and amide formation reactions, with careful control of reaction conditions to achieve the desired selectivity and yield.

Molecular Structure Analysis

X-ray diffraction studies have been used to characterize the crystal structure of related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These studies provide detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the properties of the compound. The molecular structure of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could be expected to exhibit similar intermolecular interactions, such as hydrogen bonding and π-interactions, which can be analyzed through techniques like Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

The reactivity of amide derivatives can be influenced by the presence of substituents on the aromatic ring and the nature of the amide bond. For instance, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been studied for its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines . The presence of a bromine atom on the aromatic ring of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could similarly affect its reactivity, potentially facilitating electrophilic aromatic substitution reactions or influencing the stability of the amide bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the crystal packing and stabilization of related compounds are mainly influenced by hydrogen bonds and electrostatic energy contributions . The presence of halogen atoms can also impact the lipophilicity, boiling point, and solubility of the compound. The antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropionamides has been evaluated, showing low activity against various microbial strains . This suggests that the introduction of specific substituents into the aromatic ring does not significantly enhance the biological activity, which could be relevant for the analysis of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide.

科学的研究の応用

Synthesis of Related Compounds 2-Fluoro-4-bromobiphenyl, a compound structurally similar to N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide, is a key intermediate for manufacturing flurbiprofen. The synthesis involves cross-coupling reactions or diazotization processes, indicating potential pathways for synthesizing related compounds like N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide. These methods, however, can be limited by factors such as the high cost of palladium and the use of toxic substances (Qiu et al., 2009).

Chemical Structure and Activity Relationships The structural activity relationships of various functional groups, including bromo and chloro, are crucial in the development of anticancer drugs. These groups, when attached to different substituents, can exhibit antimigration and antiproliferation activities. The position of these groups significantly influences their anticancer activities, suggesting that similar structural modifications in N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could also impact its biological activities (Liew et al., 2020).

Detection and Sensing Applications 4-Methyl-2,6-diformylphenol (DFP) based compounds are used in developing chemosensors for various analytes, demonstrating the potential of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide in sensor technology. These chemosensors exhibit high selectivity and sensitivity, pointing to the potential application of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide in the detection of specific substances or conditions (Roy, 2021).

特性

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFIDLNLRMDEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

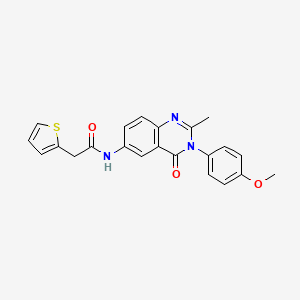

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2526009.png)

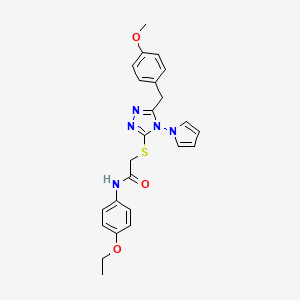

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

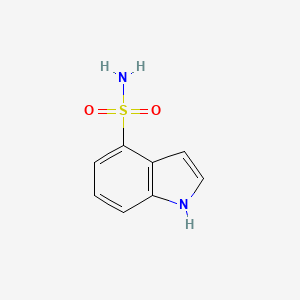

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)

![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)

![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)